molecular formula C22H17ClN4O2 B2476824 N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-45-6

N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B2476824
CAS RN: 899985-45-6
M. Wt: 404.85
InChI Key: UDBMCULDBCLEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring, which is a type of aromatic heterocyclic compound . These types of compounds are often found in pharmaceuticals and exhibit a range of pharmacological effects .


Synthesis Analysis

While the specific synthesis pathway for this compound is not provided, similar compounds are typically synthesized through various methods such as solution-phase parallel synthesis . The synthesis of related compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations, allowing it to act as a ligand in coordination polymers .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : The compound has been used as a starting point for synthesizing various derivatives. For instance, a synthesis pathway was developed for N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide, highlighting the compound's utility in heterocyclic chemistry and its characterization through spectroscopic methods (Soares & Dias, 2020).

  • Building Blocks in Heterocyclic Synthesis : The compound has been used in the synthesis of various heterocyclic derivatives, showcasing its versatility as a building block. This includes the preparation of novel pyrazolopyrimidines and pyrazolo[3,4-b]pyridine derivatives through different reaction conditions (Harb, Abbas, & Mostafa, 2005).

  • Complex Molecular Structures : Studies have also delved into the complex structures related to this compound, illustrating the diverse molecular frameworks that can be derived from it. For example, research into isomorphous methyl- and chloro-substituted small heterocyclic analogues has revealed intricate structural details and the adherence to the chlorine-methyl exchange rule (Swamy et al., 2013).

Biological Evaluation and Potential Activities

  • Antimicrobial and Antitumor Activities : Various derivatives synthesized from this compound have been evaluated for antimicrobial and antitumor activities. For example, bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested, showing promising results in some cases (Altalbawy, 2013).

  • Antiviral Activity : Some derivatives have also been synthesized and evaluated for their antiviral activity against various viruses, indicating the compound's potential in contributing to antiviral research (Bernardino et al., 2007).

Future Directions

While specific future directions for this compound are not provided, research into pyrimidine derivatives is ongoing, with numerous potential applications in medicinal chemistry . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c1-13-19-20(23)18(22(29)25-16-8-6-7-15(11-16)14(2)28)12-24-21(19)27(26-13)17-9-4-3-5-10-17/h3-12H,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBMCULDBCLEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC(=C3)C(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.